5-Cyclopentyl-1H-pyrazol-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- typically involves the condensation of cyclopentanone with hydrazine hydrate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of 3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazoles.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds are structurally similar and serve as precursors for the synthesis of condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: These derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness
3H-Pyrazol-3-one, 5-cyclopentyl-1,2-dihydro- is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
467248-37-9 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-cyclopentyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10,11) |
InChI Key |
JLGLTWNOEJRGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NN2 |
Origin of Product |
United States |
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